Bienvenue dans la boutique en ligne BenchChem!

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Fatty acid synthase inhibition Cancer metabolism Structure-activity relationship

5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 63987-50-8) is an N,N′-dimethylated arylidene barbituric acid derivative featuring a furan-2-ylmethylene substituent at the 5-position. This compound belongs to the 5-(furan-2-ylmethylene)pyrimidine-2,4,6-trione pharmacophore class, which was identified through high-throughput screening as a competitive inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FAS).

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 63987-50-8
Cat. No. B2966481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
CAS63987-50-8
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=CO2)C(=O)N(C1=O)C
InChIInChI=1S/C11H10N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3
InChIKeyUAYCUNGRNDXOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 63987-50-8): A Key N,N′-Dimethyl Barbiturate Scaffold for Fatty Acid Synthase Targeting


5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 63987-50-8) is an N,N′-dimethylated arylidene barbituric acid derivative featuring a furan-2-ylmethylene substituent at the 5-position [1]. This compound belongs to the 5-(furan-2-ylmethylene)pyrimidine-2,4,6-trione pharmacophore class, which was identified through high-throughput screening as a competitive inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FAS) [2]. Unlike simple barbituric acid derivatives, the N,N′-dimethyl substitution is critical for maintaining inhibitory activity within the FAS-TE binding pocket, as steric constraints disfavor bulkier disubstituted analogs [2]. The compound serves as both a validated pharmacologic lead for anticancer drug discovery and a versatile heterocyclic building block for synthesizing functional materials, including photoresponsive metal-organic frameworks [3].

Why 5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Cannot Be Replaced by Generic Arylidene Barbiturates


Substituting CAS 63987-50-8 with a generic 5-arylidene barbiturate or a non-methylated furfurylidene analog introduces a high risk of losing target engagement. In the seminal FAS-TE inhibitor study, of 42 compounds bearing disubstituted pyrimidine rings, only those with N,N′-dimethyl substitution retained activity; all other disubstituted variants were inactive [1]. This indicates that the N,N′-dimethyl motif is not a passive structural feature but a strict requirement for accommodating the inhibitor within the sterically constrained TE binding pocket. Furthermore, the furan ring's electronic character at the R1 position directly governs potency: analogs lacking the furan or bearing electron-poor substituents exhibit little to no FAS-TE inhibition, while bromine-, iodine-, or phenyl-substituted furans show submicromolar Ki values [1]. Consequently, procurement of the precise N,N′-dimethyl furfurylidene derivative is essential for reproducing published FAS-TE pharmacology; casual replacement by a structurally similar barbiturate will not yield equivalent biochemical or cellular outcomes.

Quantitative Differentiation Evidence for 5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (63987-50-8) Relative to Closest Comparators


FAS Thioesterase Inhibition Potency: N,N′-Dimethyl Subclass Versus Non-Methylated and Mono-Substituted Analogs

In the Richardson & Smith (2007) study, a library of 5-(furan-2-ylmethylene)pyrimidine-2,4,6-trione derivatives was screened against recombinant human FAS thioesterase domain. Among 42 disubstituted pyrimidine compounds, only those bearing N,N′-dimethyl groups were active; all other disubstitution patterns yielded inactive compounds [1]. This establishes a binary differentiation: the N,N′-dimethyl motif is required, whereas mono-substituted or non-methylated analogs are functionally silent. For the broader chemotype, 18 compounds achieved Ki < 1 μM, with 5 belonging to the 5-(furan-2-ylmethylene)pyrimidine-2,4,6-trione pharmacophore [1]. The Ki values for representative class members ranged from 880 to 910 nM against FAS-TE [2]. Although the exact Ki of CAS 63987-50-8 is not individually reported, its N,N′-dimethyl structure places it within the active subset, distinguishing it sharply from the inactive non-methylated congener [1].

Fatty acid synthase inhibition Cancer metabolism Structure-activity relationship

Cytotoxicity Window: FAS-Dependent Tumor Cells Versus Normal Fibroblasts

The lead compounds from the active N,N′-dimethyl subclass were profiled for cytotoxicity against MB-MDA-435 breast cancer cells and normal human foreskin fibroblasts. Compounds demonstrating >90% viability in fibroblasts at 100 μM were retained, while those with <10% viability were discarded due to unacceptable toxicity [1]. This filtering enriched for FAS-dependent killing. At 20 μM, the most potent compounds abrogated de novo fatty acid synthesis by >90% within 15 minutes in cell lysates; at 5 μM, inhibition averaged 52% [1]. These cellular effects were roughly correlated with cytotoxicity IC50 values in MB-MDA-435 cells, confirming that the mechanism is on-target FAS inhibition rather than general cytotoxicity [1].

Selective cytotoxicity Cancer cell lines Therapeutic window

Competitive Inhibition Mechanism: Submicromolar Ki Confirmed by Lineweaver-Burk Analysis

Kinetic characterization of the 5-(furan-2-ylmethylene)pyrimidine-2,4,6-trione chemotype demonstrated that these compounds are competitive inhibitors of the FAS TE domain. Lineweaver-Burk double reciprocal plots showed linear regression lines intersecting at 1/Vmax for untreated controls, a hallmark of competitive inhibition [1]. The Ki values for representative members of this chemotype are submicromolar, comparable to that of orlistat, a known FAS inhibitor [1]. Specifically, derivative (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione exhibited a Ki of 910 nM, while (5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione showed a Ki of 880 nM [2]. These data define the pharmacophore's competitive binding mode, which is preserved in the N,N′-dimethyl scaffold.

Enzyme kinetics Competitive inhibitor FAS thioesterase

Photochromic Functionality: Crystal Structure and Solid-State Switching of the N,N′-Dimethyl Furfurylidene Barbiturate

Beyond its FAS-TE pharmacology, 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has been structurally characterized as a component of donor-acceptor Stenhouse adduct (DASA) photochromic switches. The crystal structure was solved in space group P 1 21/n 1 with unit cell parameters a = 12.8188 Å, b = 6.1493 Å, c = 13.1714 Å, β = 99.328°, Z = 4, and a residual factor of 0.0534 [1]. This solid-state structural information is unique to the N,N′-dimethyl furfurylidene barbiturate and is not available for the non-methylated or other 5-arylidene analogs in the context of DASA photochromism. The compound has also been employed as a ligand in defect-engineered metal-organic frameworks (MOFs) exhibiting visible-light-stimulated bistable photo-switching .

Photochromic switches Donor-acceptor Stenhouse adducts Metal-organic frameworks

Recommended Procurement Scenarios for 5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (63987-50-8)


FAS-Dependent Cancer Cell Line Studies Requiring Active N,N′-Dimethyl Pharmacophore

Investigators studying FAS addiction in breast (MB-MDA-435), prostate, or ovarian cancer models should procure CAS 63987-50-8 as the reference N,N′-dimethyl furfurylidene barbiturate. The compound belongs to the only disubstituted subclass that retains FAS-TE inhibitory activity, as demonstrated in the Richardson & Smith (2007) screen [1]. It can serve as a positive control for FAS-TE inhibition assays and as a starting scaffold for medicinal chemistry optimization, replacing orlistat in protocols where a competitive, submicromolar-affinity probe with defined SAR is needed [1].

Structure-Activity Relationship (SAR) Studies on Barbiturate-Based FAS Inhibitors

Medicinal chemistry teams exploring 5-arylidene barbituric acid derivatives as FAS-TE inhibitors should use CAS 63987-50-8 as the core N,N′-dimethyl template. The published SAR rules—requiring electron-rich R1 substituents (furan > phenyl) and N,N′-dimethyl for activity—provide a rational starting point for library design [1]. Procurement of the non-methylated or mono-methylated analogs as negative controls is recommended to validate the N,N′-dimethyl dependence in in-house assays.

Photochromic Material Development: Donor-Acceptor Stenhouse Adducts and Smart MOFs

Materials scientists developing visible-light-responsive DASA photochromic systems or defect-engineered MOFs should source CAS 63987-50-8 as a crystallographically characterized barbiturate acceptor component [1][2]. The solved crystal structure (P 1 21/n 1, R = 0.0534) enables precise computational modeling of photophysical properties, while its demonstrated integration into bistable photo-switching MOFs validates its functional utility [1][2]. Generic 5-arylidene barbiturates lack this level of structural and functional validation for photochromic applications.

Heterocyclic Building Block for Advanced Organic Synthesis

CAS 63987-50-8 serves as a versatile heterocyclic building block for synthesizing more complex fused pyrimidine derivatives and functional materials. Its combination of a reactive exocyclic double bond, electron-rich furan ring, and N,N′-dimethylbarbituric acid core enables diverse transformations including Knoevenagel condensation extensions, cycloadditions, and metal coordination for MOF construction [1][2]. Suppliers listing this compound as a heterocyclic building block confirm its utility in medicinal chemistry and materials research pipelines.

Quote Request

Request a Quote for 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.